
3'-O-Acetyl-2',5-dibromo-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine is a synthetic nucleoside analogue. It is structurally similar to thymidine, a naturally occurring nucleoside. This compound is characterized by the presence of bromine atoms at the 2’ and 5’ positions and an acetyl group at the 3’ position of the deoxyuridine molecule. These modifications confer unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine typically involves the bromination of 2’-deoxyuridine followed by acetylation. The bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
The acetylation step involves the reaction of the brominated product with acetic anhydride in the presence of a base such as pyridine. This reaction is typically carried out at room temperature and results in the formation of 3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine.
Industrial Production Methods
Industrial production of 3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding uracil derivatives or reduction to remove the bromine atoms.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the parent nucleoside.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Reactions: Products include various substituted uridine derivatives.
Oxidation: Products include uracil derivatives.
Reduction: Products include dehalogenated nucleosides.
Hydrolysis: The major product is 2’,5-dibromo-2’-deoxyuridine.
Aplicaciones Científicas De Investigación
3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Employed in studies of DNA replication and repair due to its ability to be incorporated into DNA.
Medicine: Investigated for its potential antiviral and anticancer properties. It can act as a radiosensitizer, enhancing the effects of radiation therapy in cancer treatment.
Industry: Utilized in the development of diagnostic tools and assays for detecting cell proliferation and DNA synthesis.
Mecanismo De Acción
The mechanism of action of 3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. Once incorporated, the bromine atoms and acetyl group can interfere with DNA replication and repair processes. This can lead to mutations or cell death, making the compound useful in cancer therapy and antiviral treatments. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2’-deoxyuridine (BrdU): A widely used nucleoside analogue for studying cell proliferation.
5-Iodo-2’-deoxyuridine (IdU): Another nucleoside analogue with antiviral properties.
5-Fluoro-2’-deoxyuridine (FdU): Used in cancer treatment due to its ability to inhibit thymidylate synthase.
Uniqueness
3’-O-Acetyl-2’,5-dibromo-2’-deoxyuridine is unique due to the presence of both bromine atoms and an acetyl group. This combination enhances its chemical reactivity and biological activity compared to other nucleoside analogues. The acetyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
65591-39-1 |
|---|---|
Fórmula molecular |
C11H12Br2N2O6 |
Peso molecular |
428.03 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-4-bromo-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H12Br2N2O6/c1-4(17)20-8-6(3-16)21-10(7(8)13)15-2-5(12)9(18)14-11(15)19/h2,6-8,10,16H,3H2,1H3,(H,14,18,19)/t6-,7-,8-,10-/m1/s1 |
Clave InChI |
UHCJNFIOELWGEM-FDDDBJFASA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1Br)N2C=C(C(=O)NC2=O)Br)CO |
SMILES canónico |
CC(=O)OC1C(OC(C1Br)N2C=C(C(=O)NC2=O)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




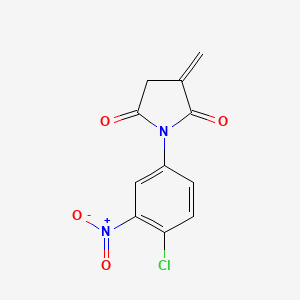
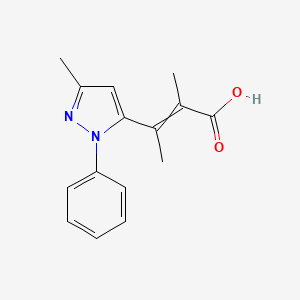

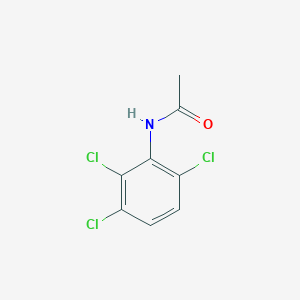
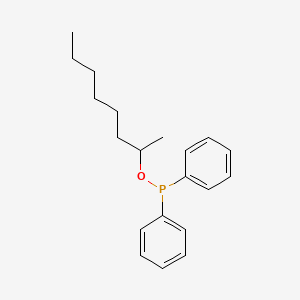

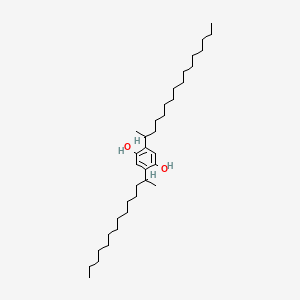
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
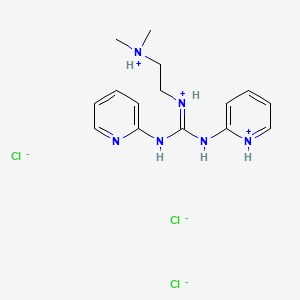

![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)
